Diisobutyl Phosphite: A Comprehensive Technical Guide for Advanced Synthesis
Diisobutyl Phosphite: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of diisobutyl phosphite (DIBP), a versatile organophosphorus reagent with significant applications in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer a cohesive narrative grounded in mechanistic understanding and practical application. We will delve into the core characteristics of DIBP, its synthesis, its pivotal role in carbon-phosphorus bond formation, and the safety protocols essential for its handling, providing a holistic view rooted in scientific integrity and field-proven expertise.
Core Chemical Identity and Physicochemical Properties
Diisobutyl phosphite, systematically named bis(2-methylpropyl) phosphonate, is a dialkyl phosphite ester. Its unique reactivity is largely governed by the tautomeric equilibrium between the phosphite and phosphonate forms, with the phosphonate form (possessing a P-H bond) typically predominating and serving as the reactive species in many key transformations.
The fundamental properties of diisobutyl phosphite are summarized below for rapid reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1189-24-8 | [1][2][3] |
| Molecular Formula | C₈H₁₉O₃P | [2][3] |
| Molecular Weight | 194.21 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 138 °C @ 55 mmHg | [4][5] |
| Density | 0.98 g/cm³ | [4][5] |
| Refractive Index | 1.4180 - 1.4220 | [4] |
| Vapor Pressure | 0.073 mmHg @ 25 °C | [6] |
| Purity | >95.0% (GC) | [6] |
| Synonyms | Diisobutyl phosphonate, Phosphorous Acid Diisobutyl Ester, Bis(2-methylpropyl) phosphonate | [4][7] |
Synthesis of Diisobutyl Phosphite
The industrial synthesis of dialkyl phosphites like DIBP is typically achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding alcohol, in this case, isobutanol. The causality behind this choice is the high reactivity of the P-Cl bonds and the ready availability of the starting materials.
The reaction proceeds via the stepwise substitution of chloride ions on the phosphorus center by isobutoxide groups. Anhydrous conditions are critical to prevent the hydrolysis of phosphorus trichloride to phosphorous acid, which would lead to unwanted byproducts. The reaction is typically performed in the presence of a base or by controlling the stoichiometry to neutralize the hydrogen chloride (HCl) gas that is evolved.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for the synthesis of Diisobutyl Phosphite.
Key Applications in Synthetic Chemistry
The utility of diisobutyl phosphite in modern organic synthesis is primarily centered on its participation in reactions that form new carbon-phosphorus (C-P) bonds. These phosphonate-containing products are of high value, as the phosphonate moiety is a well-established phosphate mimic in medicinal chemistry, imparting improved stability and bioavailability to drug candidates.[8][9]
The Pudovik and Kabachnik-Fields Reactions
The most prominent application of DIBP is in the Pudovik reaction and its three-component variant, the Kabachnik-Fields reaction.[2][3] These reactions are cornerstone methods for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively.
-
Pudovik Reaction: Involves the addition of the P-H bond of diisobutyl phosphite across the C=O double bond of an aldehyde or ketone.
-
Kabachnik-Fields Reaction: A one-pot condensation of an aldehyde, an amine, and diisobutyl phosphite to form an α-aminophosphonate.[3]
The mechanistic principle behind these reactions involves the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl or imine carbon. The choice of catalyst (acidic or basic) is crucial as it modulates the reactivity of both the phosphite and the electrophile, thereby dictating reaction efficiency and, in chiral systems, stereoselectivity.
The α-aminophosphonates synthesized via these methods are of particular interest as they are structural analogs of α-amino acids and serve as key building blocks for bioactive molecules, including compounds with potential antitumor and insecticidal properties.[2][4]
Caption: Logical flow of the Kabachnik-Fields/Pudovik reaction pathway.
Experimental Protocol: Microwave-Assisted Synthesis of an α-Aminophosphonate
This protocol describes a representative microwave-assisted Pudovik reaction for the synthesis of diisobutyl ((butylamino)(phenyl)methyl)phosphonate. This method is chosen for its high efficiency, reduced reaction times, and alignment with modern green chemistry principles. The protocol is adapted from established procedures for similar dialkyl phosphites.[7]
Objective: To synthesize an α-aminophosphonate via the reaction of an imine with diisobutyl phosphite.
Reactants:
-
N-benzylidene(butyl)amine (Imine 1a)
-
Diisobutyl phosphite (DBuP)
-
Solvent (if necessary, e.g., Toluene)
Procedure:
-
Imine Synthesis (Pre-reaction):
-
In a round-bottom flask, combine benzaldehyde (1.0 equiv) and n-butylamine (1.0 equiv).
-
The reaction is often spontaneous and exothermic. Stir at room temperature for 30 minutes.
-
Remove the water byproduct under reduced pressure to yield the crude N-benzylidene(butyl)amine. Use directly in the next step.
-
Causality: Pre-forming the imine is a common strategy in the Pudovik reaction to ensure a clean addition, as opposed to the one-pot three-component Kabachnik-Fields approach which can sometimes yield more byproducts.[8]
-
-
Pudovik Addition:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-benzylidene(butyl)amine (1.0 equiv).
-
Add diisobutyl phosphite (1.2 equiv). Using a slight excess of the phosphite ensures complete consumption of the limiting imine.[7]
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the vial in a microwave reactor.
-
Irradiate the mixture at 100 °C for 30 minutes.
-
Expertise Note: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the reaction compared to conventional heating, which might require several hours.[7]
-
-
Work-up and Purification:
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Remove any volatile components under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diisobutyl ((butylamino)(phenyl)methyl)phosphonate.
-
-
Validation:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm its structure and purity. The presence of a characteristic peak in the ³¹P NMR spectrum (typically 20-30 ppm) is a key indicator of phosphonate formation. Mass spectrometry should be used to confirm the molecular weight.
-
Safety, Handling, and Storage
Diisobutyl phosphite is an irritant. Adherence to strict safety protocols is non-negotiable for ensuring operator safety and experimental integrity.
GHS Hazard Information: [4]
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or butyl rubber gloves. A lab coat is mandatory.
-
Respiratory Protection: Not typically required when handled in a fume hood.
-
-
Hygiene: Wash hands thoroughly after handling.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If irritation occurs, get medical advice.
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. It is noted as being moisture-sensitive.[7] While some suppliers suggest refrigeration (2-8°C), others indicate room temperature storage is acceptable.[2] A cool (<15°C) and dark place under an inert atmosphere is recommended for long-term stability and to prevent gradual hydrolysis or oxidation.[7]
Caption: A logical workflow for responding to a diisobutyl phosphite spill.
Conclusion
Diisobutyl phosphite is a valuable and versatile reagent, not merely a chemical on a shelf but a key enabler in the construction of complex molecules with significant biological potential. Its true power is unlocked through a thorough understanding of its properties, reactivity—particularly in C-P bond-forming reactions like the Pudovik addition—and the stringent safety measures required for its use. By grounding experimental design in this foundational knowledge, researchers can confidently and safely leverage diisobutyl phosphite to advance the frontiers of drug discovery and chemical synthesis.
References
- Vertex AI Search. 447044 Diisobutyl Phosphite CAS: 1189-24-8.
- Pharmaffiliates. CAS No : 1189-24-8 | Product Name : Diisobutyl Phosphite.
- ChemicalBook. DIISOBUTYL PHOSPHITE | 1189-24-8.
-
Wikipedia. Pudovik reaction. Available from: [Link]
- Labscoop. Diisobutyl Phosphite, 500G.
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835. Available from: [Link]
- RGM College Of Engineering and Technology. Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. (2020).
- Google Patents. Method for synthesizing tributyl phosphate.
-
Keglevich, G., et al. (2015). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 11, 2350-2357. Available from: [Link]
- A simple and green protocol for the synthesis of α-amino phosphonates catalyzed by orange peel powder. (2021). Current Research in Green and Sustainable Chemistry.
-
Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 674779. Available from: [Link]
-
ResearchGate. Synthesis of dibutyl phosphite. Available from: [Link]
- Google Patents. Production of alkyl phosphites.
- PureSynth. Diisobutyl Phosphite 95.0%(GC).
Sources
- 1. CN102040622A - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]
- 2. EP0617040A2 - Production of alkyl phosphites - Google Patents [patents.google.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. nanobioletters.com [nanobioletters.com]
